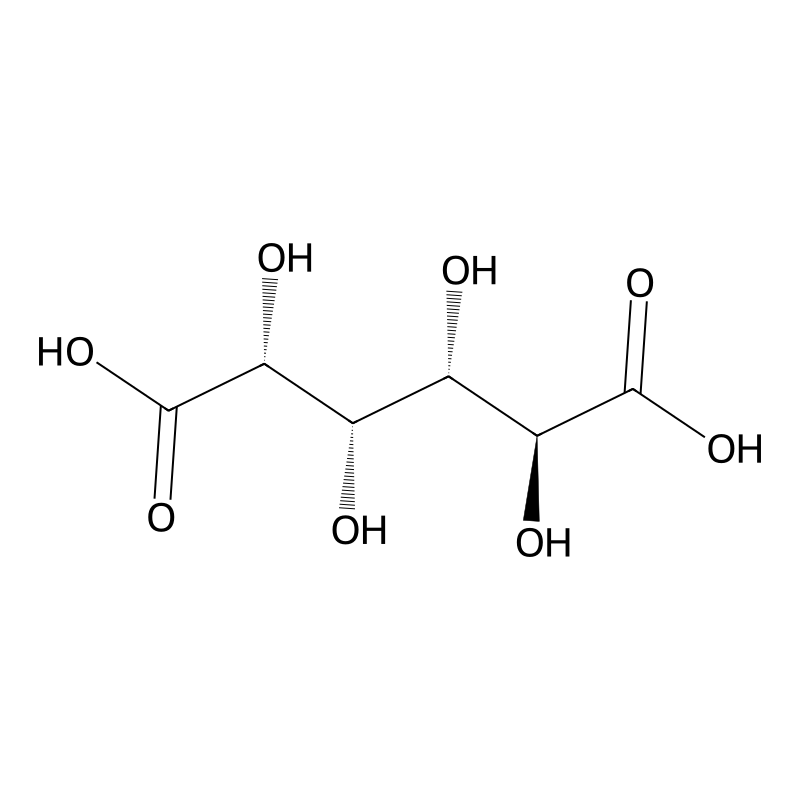

Glucaric Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Glucaric acid (CAS 87-73-0), also known as saccharic acid, is a six-carbon aldaric acid derived from the oxidation of glucose. Recognized as a top value-added chemical from biomass, it features two terminal carboxylic acid groups and four secondary hydroxyl groups. This unique dicarboxylic structure makes it a highly functional, bio-based drop-in replacement for petrochemical aliphatic acids and environmentally restricted phosphates. In procurement and material selection, glucaric acid is primarily sourced for two distinct functions: as a step-growth monomer for synthesizing rigid, functionalizable polyamides and polyesters, and as a high-performance chelating agent and detergent builder capable of sequestering hard water ions in alkaline environments[1]. Its combination of hydrophilicity, biodegradability, and polyfunctionality drives its selection over simpler commodity acids in advanced formulations.

Substituting glucaric acid with common industrial alternatives compromises either polymerization capability or chelation performance. Adipic acid, the standard petrochemical dicarboxylic acid, lacks the secondary hydroxyl groups present in glucaric acid; consequently, adipic acid-derived polymers exhibit high flexibility and low glass transition temperatures (Tg), and they offer no sites for post-polymerization functionalization [1]. Gluconic acid, a closely related sugar acid, is only monocarboxylic and acts as a chain terminator rather than a step-growth monomer, while also being limited to tridentate metal coordination [2]. Citric acid, a common bio-based chelator, lacks the linear aldaric backbone required for linear polymer synthesis and exhibits different solubility and sequestration kinetics in highly alkaline (pH > 10) detergent formulations [3]. Therefore, glucaric acid cannot be generically substituted when both linear dicarboxylic reactivity and multi-dentate hydroxyl functionality are required.

References

- [1] Wu, Z., et al. 'Synthesis of Crystalline and Amphiphilic Polymers from d-Glucaric Acid.' ACS Publications (2016).

- [2] Velasco et al. 'Metal extraction by differently concentrated solutions of D-gluconic acid.' ResearchGate (1976).

- [3] Rivertop Renewables. 'Building block for change - SCI: Markets and applications.' (2015).

Thermal Rigidity in Polyamide Synthesis vs. Aliphatic Baselines

When used as a monomer in polyamide synthesis, glucaric acid fundamentally alters the thermal profile of the resulting polymer compared to standard aliphatic diacids like adipic acid. Polyamides synthesized from acetylated glucaric acid (GAA) exhibit melting temperatures (Tm) ranging from 119.5 °C to over 141.7 °C. Contrary to standard aliphatic nylons where Tm decreases with increasing alkyl chain length, GAA-based polyamides show an increase in Tm due to severe steric hindrance from the functionalized backbone, which restricts chain mobility and enhances amide hydrogen bonding [1].

| Evidence Dimension | Melting Temperature (Tm) and Chain Rigidity |

| Target Compound Data | Tm increases (119.5 °C to 141.7 °C) with alkyl carbon number due to steric hindrance. |

| Comparator Or Baseline | Adipic acid (Standard aliphatic diacid where Tm decreases with chain length due to improved molecular motion). |

| Quantified Difference | Inverted Tm behavior and significantly restricted chain mobility. |

| Conditions | Solution and interfacial polymerization of glucaric acid chloride acetate (GACA) with diamines. |

This justifies the procurement of glucaric acid for synthesizing bio-based, rigid thermoplastics where standard aliphatic monomers yield overly flexible materials.

Alkaline Calcium Sequestration Capacity vs. Monocarboxylic Sugar Acids

In industrial water softening and detergent applications, the chelation capacity of the builder is critical. Glucaric acid operates as a tetradentate ligand in alkaline media, providing superior sequestration of multivalent cations compared to its monocarboxylic analog, gluconic acid, which is limited to tridentate coordination. At a 10:1 molar ratio of builder to calcium in highly alkaline environments (pH 10), glucaric acid maintains near-complete calcium sequestration, matching or exceeding the performance of commercial benchmarks like citric acid and sodium tripolyphosphate (STPP) without the associated environmental drawbacks [1].

| Evidence Dimension | Coordination denticity and alkaline sequestration |

| Target Compound Data | Tetradentate coordination; high Ca2+ sequestration at pH 10. |

| Comparator Or Baseline | Gluconic acid (Tridentate coordination; lower alkaline sequestration capacity). |

| Quantified Difference | Higher binding site availability (4 vs 3) resulting in superior hard-water ion suspension. |

| Conditions | Aqueous solution, pH 10, 10:1 builder-to-calcium molar ratio. |

Procurement teams formulating phosphate-free industrial detergents must select glucaric acid over gluconic acid to ensure sufficient calcium binding in high-pH wash conditions.

Step-Growth Polymerization Viability vs. Gluconic Acid

For the production of high-molecular-weight linear polymers, monomer functionality must be strictly ≥ 2. Glucaric acid, an aldaric acid, possesses two terminal carboxylic acid groups, allowing it to undergo direct polycondensation with diols or diamines to form polyesters and polyamides with weight-average molecular weights (Mw) reaching up to 20.8 × 10^3 [1]. In contrast, gluconic acid possesses only one carboxylic acid group and acts as a chain-terminating agent, making it chemically impossible to use as a primary backbone monomer in step-growth polymerization.

| Evidence Dimension | Carboxylic acid functionality |

| Target Compound Data | Dicarboxylic (Aldaric acid) enabling Mw up to 20.8 × 10^3 in polyamides. |

| Comparator Or Baseline | Gluconic acid (Monocarboxylic / Aldonic acid). |

| Quantified Difference | Functionality of 2 vs. 1, enabling linear chain extension vs. immediate chain termination. |

| Conditions | Interfacial and solution polycondensation reactions. |

Buyers sourcing bio-based building blocks for structural polymers must specify glucaric acid, as monocarboxylic sugar acids will immediately halt polymerization.

High-Performance Phosphate-Free Detergent Builders

Because glucaric acid functions as a highly efficient tetradentate ligand in alkaline conditions, it is the optimal procurement choice for formulating environmentally compliant, phosphate-free detergents. It directly replaces STPP and citric acid, preventing calcium and magnesium redeposition on fabrics and surfaces at pH levels where other bio-based chelators lose efficacy [1].

Bio-Based, Rigid Polyamides and Polyesters

Driven by its dicarboxylic structure and sterically hindering hydroxyl/acetyl groups, glucaric acid is ideal for synthesizing bio-based thermoplastics. It is selected over adipic acid when the target material requires higher glass transition and melting temperatures, or when a highly hydrophilic, amphiphilic polymer backbone is needed for specialty coatings or biomedical matrices [2].

Post-Polymerization Functionalizable Materials

Unlike standard petrochemical aliphatic diacids, glucaric acid retains secondary hydroxyl groups along the polymer chain. This makes it the precursor of choice for advanced material research where the polymer must be cross-linked, grafted with bioactive molecules, or modified post-synthesis to tune solubility and degradation rates [2].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Flammable;Corrosive

Other CAS

87-73-0

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Hair conditioning

Dates

Explore Compound Types